1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

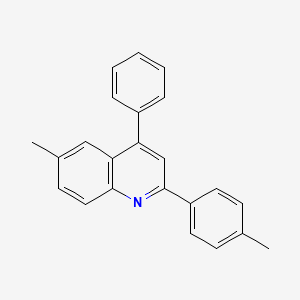

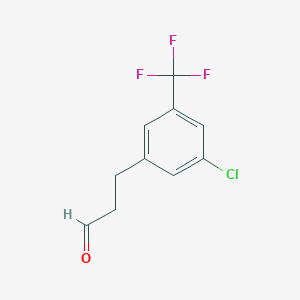

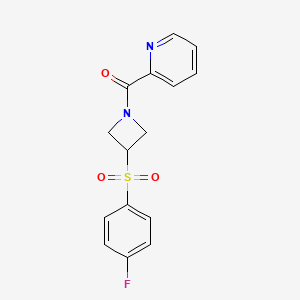

The compound “1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with various functional groups including an acetyl group, a carboxamide group, and a 5-chloro-2-methoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through various methods such as the alkylation of primary amines . Additionally, carboxamides can be synthesized from carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, which is a type of heterocycle containing nitrogen. The azetidine ring would be substituted at the 1-position with an acetyl group, at the 3-position with a carboxamide group, and at the nitrogen with a 5-chloro-2-methoxyphenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide is a chemical compound that can be involved in the synthesis and characterization of various derivatives with potential applications in scientific research. For instance, azetidine derivatives have been synthesized for the study of their cytotoxic activities against various cell lines, indicating their potential use in cancer research. These compounds are synthesized through various chemical reactions and characterized by techniques such as elemental analysis, spectral data analysis (including IR, MS, 1H-NMR, and 13C-NMR), and sometimes X-ray crystallography to confirm their structures (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of azetidine derivatives also extend to exploring their antimicrobial and antifungal activities. New derivatives have been created and tested in vitro for their effectiveness against various microbial strains, such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. These studies are crucial for the development of new antimicrobial agents that can be used to treat various infections (Halve, Bhadauria, & Dubey, 2007).

Potential in Drug Design

Azetidine derivatives like this compound have potential applications in drug design, particularly in the development of β-lactam antibiotics. The synthesis of key intermediates for these antibiotics demonstrates the role of azetidine derivatives in medicinal chemistry and pharmaceutical research, providing a pathway for the creation of new therapeutic agents (Cainelli, Galletti, & Giacomini, 1998).

Antitubercular Applications

Research into the synthesis of novel azetidine derivatives for antitubercular applications highlights the compound's potential in addressing tuberculosis, a significant global health challenge. These studies involve the creation of new scaffolds that show promising activity against Mycobacterium tuberculosis, contributing to the search for effective treatments for this infectious disease (Nimbalkar et al., 2018).

Wirkmechanismus

Target of Action

For instance, N1-Acetyl-5-methoxykynuramine, a metabolite of melatonin, is known to act on melatonin receptors .

Mode of Action

Compounds with similar structures have been observed to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

N1-acetyl-5-methoxykynuramine, a similar compound, has been found to increase the phosphorylation of both erk and creb in the hippocampus .

Result of Action

N1-acetyl-5-methoxykynuramine, a similar compound, has been found to improve memory by acting on the melatonin receptors and helps scavenge free radicals .

Eigenschaften

IUPAC Name |

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-11-5-10(14)3-4-12(11)19-2/h3-5,9H,6-7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSFAUOSBIYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)